synthesis of (2-Tert-butylthiazol-4-yl)acetic acid hydrazide from its ethyl ester
synthesis of (2-Tert-butylthiazol-4-yl)acetic acid hydrazide from its ethyl ester
Abstract
This technical guide details the synthesis of (2-tert-butylthiazol-4-yl)acetic acid hydrazide (CAS: 496057-31-9) via the hydrazinolysis of its corresponding ethyl ester. Designed for medicinal chemists and process scientists, this document provides a robust, scalable protocol emphasizing reaction kinetics, impurity control, and safety. The method utilizes a nucleophilic acyl substitution pathway, optimized to minimize the formation of symmetrical diacylhydrazine byproducts.
Retrosynthetic Analysis & Strategy
The target compound is a key intermediate for synthesizing bioactive Schiff bases and heterocyclic derivatives. The retrosynthetic disconnection occurs at the acyl-nitrogen bond, revealing ethyl (2-tert-butylthiazol-4-yl)acetate as the logical precursor.
Strategic Considerations
-
Nucleophile Selection: Hydrazine hydrate (
) is used as a super-nucleophile (alpha-effect). -
Stoichiometry: A significant molar excess of hydrazine (3–5 equivalents) is critical to favor the mono-acylated product (hydrazide) over the thermodynamically stable symmetrical diacylhydrazine dimer.
-
Steric Influence: The tert-butyl group at position 2 of the thiazole ring provides steric bulk. While remote from the reaction center (C4-acetate), it increases lipophilicity, influencing solvent choice for crystallization.
Reaction Mechanism
The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.
-
Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: The ethoxide ion (
) is eliminated, reforming the carbonyl double bond. -
Proton Transfer: Rapid proton transfer occurs between the cationic nitrogen and the ethoxide/solvent, yielding the neutral hydrazide and ethanol.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the hydrazinolysis reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Ethyl (2-tert-butylthiazol-4-yl)acetate | ~227.3 | 1.0 | Substrate |
| Hydrazine Hydrate (80% or 98%) | 50.06 | 3.0 - 5.0 | Nucleophile |
| Absolute Ethanol | 46.07 | Solvent | Reaction Medium |
| Diethyl Ether | 74.12 | Wash | Purification |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl (2-tert-butylthiazol-4-yl)acetate in 20 mL of absolute ethanol.
-
Addition: Add 30.0–50.0 mmol (excess) of hydrazine hydrate dropwise at room temperature.
-
Note: The excess hydrazine prevents the formation of the dimer impurity (
).
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours .-
Monitoring: Monitor progress via TLC (System: 5% MeOH in DCM). The ester spot (
) should disappear, replaced by the lower hydrazide spot.
-
Phase 2: Workup & Isolation
-
Concentration: Once conversion is complete, remove approximately 50-70% of the solvent under reduced pressure (rotary evaporator).
-
Crystallization: Cool the residue to
in an ice bath. The product should precipitate as a white to off-white solid.-
Troubleshooting: If oiling occurs, scratch the flask walls with a glass rod or add cold diethyl ether/n-hexane to induce nucleation.
-
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove residual hydrazine and unreacted ester.
Phase 3: Purification
-
Recrystallization: If the melting point is broad, recrystallize from hot ethanol.
-
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrazide.
Characterization & Quality Control
Verification of the structure should be performed using NMR and IR spectroscopy.
-
Melting Point: Expected range: 76–79°C [1].[11]
-
IR Spectroscopy (
):-
:
and stretching (broad doublet). -
:
(amide I) stretch.
-
:
-
NMR (
):- (s, 9H): tert-butyl group.
-
(s, 2H):
linking thiazole and carbonyl. -
(br s, 2H):
protons (exchangeable with ). - (s, 1H): Thiazole C5-H.
-
(br s, 1H): Amide
(exchangeable).
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle in a fume hood with double nitrile gloves. Avoid contact with metals which can catalyze decomposition.
-
Waste Disposal: Quench excess hydrazine with dilute hypochlorite solution before disposal.
References
-
National Institutes of Health (NIH). (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2016). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide: Crystal structure and synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Thiazole Synthesis and Reactivity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
